molecular formula C20H30F2N4O2S B14930101 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine

1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine

Cat. No.: B14930101
M. Wt: 428.5 g/mol
InChI Key: MBGCXYPQEGAXGG-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, including an adamantyl group, a difluoromethyl-substituted pyrazole ring, and a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, sulfonating agents, and other electrophiles or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group and sulfonyl moiety are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to modulation of various biochemical pathways .

Comparison with Similar Compounds

  • 1-(2-Adamantyl)-4-{[1-(trifluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine
  • 1-(2-Adamantyl)-4-{[1-(methyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine

Comparison: Compared to similar compounds, 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H30F2N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

1-(2-adamantyl)-4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C20H30F2N4O2S/c1-12-19(13(2)26(23-12)20(21)22)29(27,28)25-5-3-24(4-6-25)18-16-8-14-7-15(10-16)11-17(18)9-14/h14-18,20H,3-11H2,1-2H3

InChI Key

MBGCXYPQEGAXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5

Origin of Product

United States

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